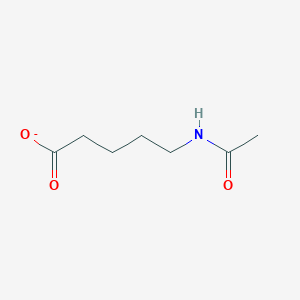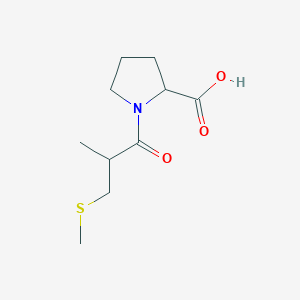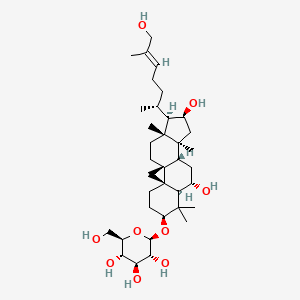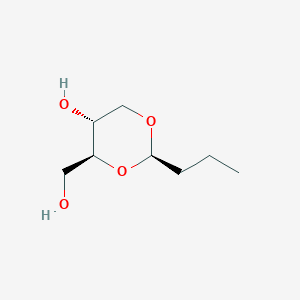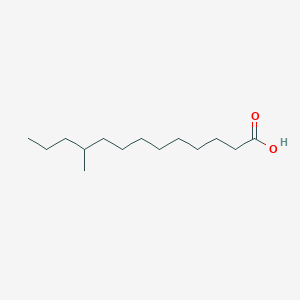
10-Methyltridecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyltridecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as saliva and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
This compound is a long-chain fatty acid.
Scientific Research Applications
Antimicrobial Properties
- 10-Methyltridecanoic Acid has been found to exhibit significant inhibitory activity against Gram-positive bacteria. This discovery highlights its potential use in developing antimicrobial agents. This was demonstrated in a study by Goodrich and Roberts (1971) on wool wax, where they isolated (+)-10-Methyldodecanoic acid and 12-methyltridecanoic acid and tested their antibacterial properties (Goodrich & Roberts, 1971).
Chemical Synthesis and Industrial Applications
- The compound has been involved in various chemical synthesis processes. For example, the synthesis of p-nitrophenoxydecanoic acid, as improved by Jian and Dong (2006), used 10-bromodecanoic acid as a starting material. This highlights the role of similar compounds in synthetic chemistry (Jian & Dong, 2006).
- In the context of polymer chemistry, Ajima et al. (1985) demonstrated the polymerization of 10-hydroxydecanoic acid, showcasing potential applications in material science and engineering (Ajima et al., 1985).
Biological and Environmental Impact
- The effects of fatty acids, including 10-hydroxydecanoic acid, on biotransformation processes have been studied. Sugiharto et al. (2018) explored the impact of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid, providing insights into environmental and industrial biotechnology (Sugiharto et al., 2018).
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
10-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
InChI Key |
OVRJJCKGCSPVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1259957.png)
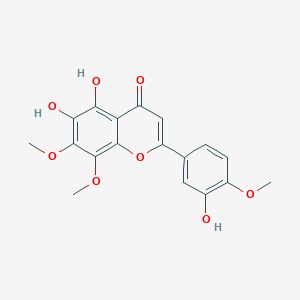
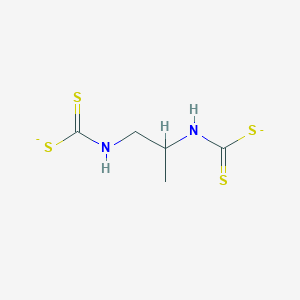
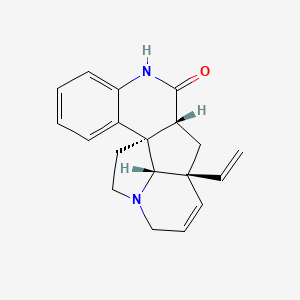
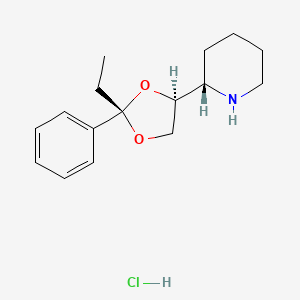
![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)
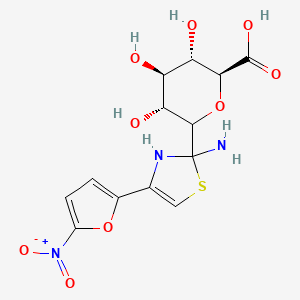
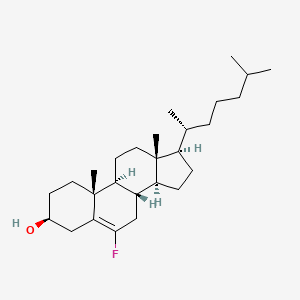
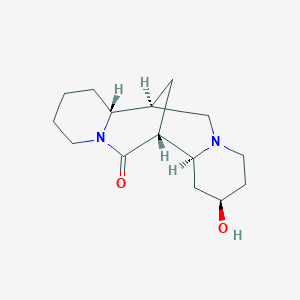
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
